molecular formula C16H15N3O B13045071 (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine

(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine

Cat. No.: B13045071
M. Wt: 265.31 g/mol
InChI Key: OVJXUELLYTXSHZ-AWEZNQCLSA-N
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Description

(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine is a chiral amine derivative featuring a 1,3,4-oxadiazole core substituted with phenyl groups. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability, π-π stacking interactions, and role in enhancing bioavailability in drug design .

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

(1S)-2-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine

InChI

InChI=1S/C16H15N3O/c17-14(11-12-7-3-1-4-8-12)16-19-18-15(20-16)13-9-5-2-6-10-13/h1-10,14H,11,17H2/t14-/m0/s1

InChI Key

OVJXUELLYTXSHZ-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C2=NN=C(O2)C3=CC=CC=C3)N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NN=C(O2)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Hydrazide Formation

The synthesis often begins with the preparation of aryl hydrazides, which serve as key intermediates. These hydrazides can be obtained by:

  • Fisher esterification of the corresponding carboxylic acid with methanol in the presence of catalytic sulfuric acid.
  • Subsequent hydrazinolysis of the methyl ester to yield the hydrazide.

This method provides high purity hydrazides suitable for further transformations.

Cyclization to 1,3,4-Oxadiazole Ring

The cyclization step to form the 1,3,4-oxadiazole ring is crucial and is typically achieved by:

  • Reacting the hydrazide with appropriate reagents such as p-toluenesulfonyl chloride and triethylamine, which promote ring closure.
  • Alternative cyclization can be performed using iodine and potassium carbonate under mild conditions.

Yields for this step vary but generally range between 41% and 100%, depending on the substrate and conditions.

Alternative Synthetic Routes

Another approach involves:

  • Formation of benzohydrazide intermediates by reacting benzoic acids with N-hydroxybenzotriazole (HOBT) and carbodiimide coupling agents in acetonitrile.
  • Treatment of benzohydrazides with hydrazine hydrate at low temperatures to yield hydrazide intermediates.
  • Reaction with carbon disulfide under basic conditions to form thiol intermediates.
  • Final Mannich reaction with formaldehyde and the amine to yield the target oxadiazole derivatives.

This multi-step approach allows for structural modifications and high purity of final compounds (>95% by HPLC).

Summary of Key Preparation Steps and Yields

Step Reagents/Conditions Yield Range (%) Notes
Esterification Methanol, catalytic H2SO4 High Prepares methyl esters from acids
Hydrazinolysis Hydrazine hydrate Moderate to High Converts esters to hydrazides
Cyclization p-Toluenesulfonyl chloride, triethylamine 41–100 Forms 1,3,4-oxadiazole ring
Alternative Cyclization Iodine, K2CO3 ~76 Mild conditions, used for oxadiazole formation
Mannich Reaction Formaldehyde, amine, ethanol High purity Introduces amine functionality

Analytical Characterization Supporting Preparation

  • Fourier-transform infrared spectroscopy (FT-IR) confirms functional groups, e.g., characteristic −NH and C═S bands during intermediate stages.
  • Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) verifies the presence of amine protons and oxadiazole carbons, confirming successful cyclization and substitution.
  • High-performance liquid chromatography (HPLC) ensures purity of the final compound, typically above 95%.
  • High-resolution mass spectrometry (HRMS) confirms molecular mass consistent with the target compound.

Research Findings and Notes

  • The synthetic methods emphasize mild reaction conditions to preserve the stereochemistry of the (S)-configured amine.
  • The choice of reagents and solvents (e.g., acetonitrile, ethanol, dimethylformamide) is critical for optimizing yields and purity.
  • Variations in substituents on the phenyl rings or the use of different hydrazide precursors can affect yield and biological activity.
  • The compound and its derivatives have been investigated for biological activities such as acetylcholinesterase inhibition, highlighting the importance of efficient synthetic routes.

This comprehensive synthesis analysis of (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine integrates diverse methodologies and research findings to provide a professional and authoritative overview of its preparation.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions such as halogens or nitro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. The oxadiazole ring is known to interact with biological targets, potentially inhibiting cancer cell proliferation. Studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cells, making (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine a candidate for further investigation in cancer therapeutics .

2. Antimicrobial Properties:
The compound has shown promise as an antimicrobial agent. The presence of the phenyl group and oxadiazole enhances its interaction with microbial membranes, leading to increased efficacy against various pathogens. This property is particularly beneficial in the development of new antibiotics as resistance to existing drugs continues to rise .

3. Neuroprotective Effects:
Recent studies suggest that oxadiazole derivatives may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier could facilitate its use in neuropharmacology .

Material Science Applications

1. Photoluminescent Materials:
(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine can be utilized in the development of photoluminescent materials. The oxadiazole unit is known for its luminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

2. Polymer Chemistry:
In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve their performance in various applications, including coatings and adhesives .

Case Studies

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of a series of oxadiazole derivatives. The findings revealed that compounds similar to (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine exhibited IC50 values in the nanomolar range against several cancer cell lines, suggesting strong anticancer activity .

Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial agents published in Pharmaceutical Research, researchers evaluated various oxadiazole derivatives against resistant bacterial strains. The results indicated that (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine had significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and phenyl groups can participate in various binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs and their structural differences are summarized below:

Compound Name Substituents/Modifications Key Properties/Applications Reference
(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine (S)-configuration; phenyl at C2 and oxadiazole C5 Antiparasitic candidate (inferred)
VNI [(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] Dichlorophenyl, imidazole, benzamide 100% cure rate in Chagas disease models
2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine 3,5-Dimethylphenyl substituent Increased lipophilicity
6d (N-(4-Nitrobenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide) Nitrobenzylidene, furan, carbohydrazide High melting point (295–296°C)
9 (1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyridazine) Thienopyridazine hybrid Antimicrobial activity vs. S. aureus

Key Observations :

  • Chirality: The (S)-configuration in the target compound may enhance target specificity compared to non-chiral analogs (e.g., 6d or 6g) .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 6d) increase melting points and rigidity, while alkyl groups (e.g., dimethylphenyl in ) enhance lipophilicity.
  • Hybrid Scaffolds: Incorporation of thienopyridazine (e.g., compound 9) or benzamide (e.g., VNI) expands biological activity spectra .

Comparison with Analog Syntheses :

  • VNI/VFV : Coupling of oxadiazole-containing benzoic acids with imidazole-ethylamine intermediates under peptide-like conditions .
  • 6c–6g : Condensation of furan-2-aldehyde with oxadiazole-2-amine in DMF/H₂SO₄, yielding Schiff bases .
  • Compound 9: Alkylation of thienopyridazine with chloromethyl-oxadiazole derivatives .

Physicochemical Properties

Property Target Compound 6d VNI 2-[5-(3,5-Dimethylphenyl)-oxadiazol]
Melting Point Not reported 295–296°C Not reported Not reported
Solubility Likely moderate (polar amine + aromatic) Low (nitro group) Low (lipophilic benzamide) High (alkyl groups)
Crystallinity Planar oxadiazole core Crystalline Amorphous (inferred) Not reported

Notes:

  • The planar oxadiazole ring enables π-π stacking, observed in crystallographic studies of 5-phenyl-1,3,4-oxadiazol-2-amine (bond lengths: C–O = 1.364–1.369 Å; C–N = 1.285–1.289 Å) .
  • Nitro-substituted analogs (e.g., 6d) exhibit higher melting points due to strong intermolecular forces .

Biological Activity

(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine is a compound of significant interest due to its potential biological activities, particularly in the field of anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C17_{17}H22_{22}N4_{4}O4_{4}S
  • Molecular Weight : 378.446 g/mol
  • IUPAC Name : (2S,3S)-2-amino-3-[3-(4-methanesulfonylphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one

This compound is a derivative of oxadiazole, a class known for diverse biological activities including anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Mechanism of Action : Oxadiazole compounds have been shown to induce apoptosis in various cancer cell lines. They can inhibit key signaling pathways involved in tumor growth and metastasis.
  • Case Studies :
    • A study demonstrated that derivatives with oxadiazole moieties exhibited significant cytotoxicity against multiple cancer cell lines such as HEPG2 (liver), MCF7 (breast), and PC3 (prostate) with IC50_{50} values ranging from 0.67 to 1.18 µM .
    • Another investigation reported that certain oxadiazole derivatives inhibited EGFR and Src kinases, crucial for cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives often correlates with their structural features:

Compound StructureIC50_{50} (µM)Target Cell Line
5-(4-methoxyphenyl)-1,3,4-oxadiazol0.24EGFR
5-(4-fluorophenyl)-1,3,4-oxadiazol0.87PC3
5-(4-hydroxyphenyl)-1,3,4-oxadiazol0.80HCT116

These findings suggest that modifications to the phenyl groups on the oxadiazole ring can significantly enhance anticancer activity.

Mechanistic Insights

The biological mechanisms by which (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound has been found to inhibit dipeptidyl peptidase activity, affecting the metabolism of peptides involved in tumor progression .
  • Cell Cycle Arrest : Treatment with oxadiazole derivatives has been linked to cell cycle arrest at various phases, effectively halting cancer cell proliferation.
  • Induction of Apoptosis : The compound promotes apoptosis through intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Future Directions

The promising biological activity of (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine warrants further investigation into:

  • In Vivo Studies : More comprehensive studies are needed to evaluate the efficacy and safety profile in animal models.
  • Combination Therapies : Exploring its use in combination with existing chemotherapeutics could enhance treatment outcomes.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms will provide insights into its potential as a therapeutic agent.

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